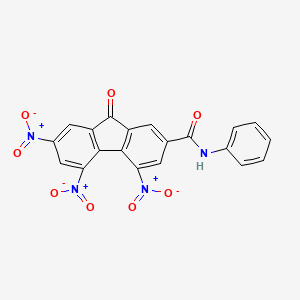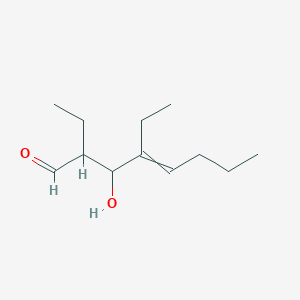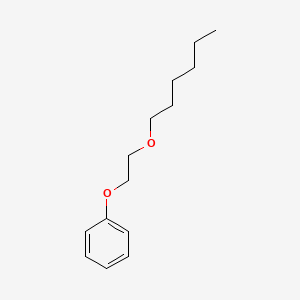
(2-Hexyloxy-ethoxy)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hexyloxy-ethoxy)-benzene, also known as 2-(2-Hexyloxyethoxy)ethanol, is a chemical compound with the molecular formula C10H22O3. It is a clear, colorless liquid that is soluble in water and has a low vapor pressure. This compound is commonly used in various industries due to its unique properties, such as its ability to act as a solvent and coalescing agent .
Vorbereitungsmethoden
The synthesis of (2-Hexyloxy-ethoxy)-benzene typically involves the reaction of 1-Bromohexane with Diethylene glycol. The reaction is carried out in the presence of potassium hydroxide in 1,4-dioxane at a temperature range of 100-105°C. This method yields the desired compound with a yield of approximately 68% . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Analyse Chemischer Reaktionen
(2-Hexyloxy-ethoxy)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
(2-Hexyloxy-ethoxy)-benzene has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of (2-Hexyloxy-ethoxy)-benzene varies depending on its application:
Coatings and Paints: It acts as a solvent and coalescing agent, allowing the paint to spread evenly and form a continuous film as it dries, improving adhesion and durability.
Personal Care Products: It helps retain moisture in the skin and hair by forming a barrier that prevents water loss.
Industrial Cleaners: It functions as a surfactant, reducing the surface tension of water and allowing it to penetrate and lift dirt and grease from surfaces.
Vergleich Mit ähnlichen Verbindungen
(2-Hexyloxy-ethoxy)-benzene can be compared with other similar compounds such as:
Diethylene glycol monohexyl ether: Similar in structure and used as a solvent and coalescing agent.
4-(2-Hexyloxy-ethoxy)-4`-cyano biphenyl: Used in liquid crystal applications and has different electronic and geometric properties.
Ethoxylates of aliphatic alcohols: Used as nonionic surfactants in various products, including detergents and cleaners.
Each of these compounds has unique properties and applications, but this compound stands out due to its versatility and effectiveness in multiple industries.
Eigenschaften
CAS-Nummer |
92369-32-9 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
2-hexoxyethoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-8-11-15-12-13-16-14-9-6-5-7-10-14/h5-7,9-10H,2-4,8,11-13H2,1H3 |
InChI-Schlüssel |
ZSNRGYYJHILZIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


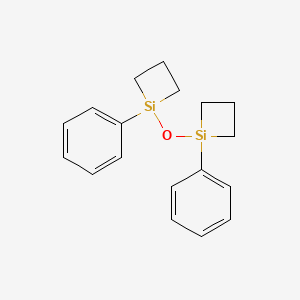
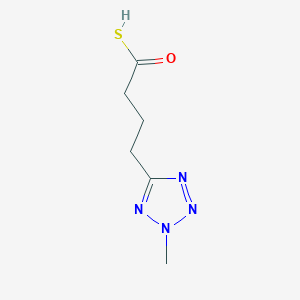
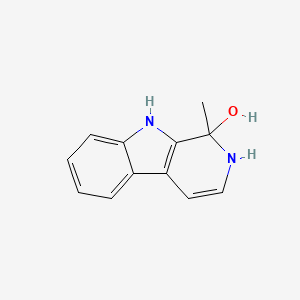
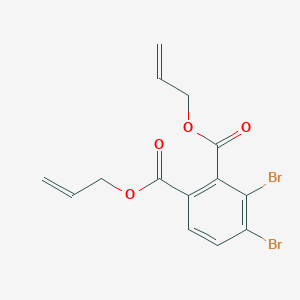
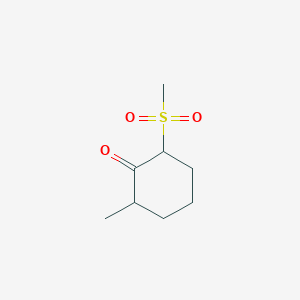

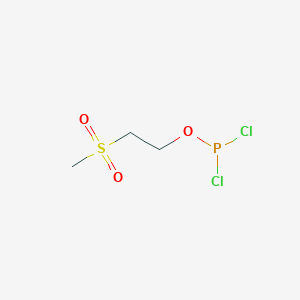
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
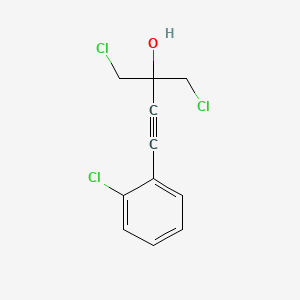
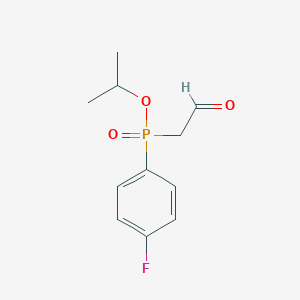
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
